molecular formula C12H17BO4 B13475714 (4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid

(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid

Cat. No.: B13475714
M. Wt: 236.07 g/mol
InChI Key: BINLQJRMSHVTST-UHFFFAOYSA-N
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Description

(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl ring substituted with a 4-(4-ethoxy-4-oxobutyl) group, making it a versatile reagent in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid typically involves the reaction of 4-bromobenzene derivatives with boronic acid reagents under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and various substituted boronic acid derivatives .

Scientific Research Applications

(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: It serves as a tool for studying enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes.

    Industry: It is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its application as an enzyme inhibitor in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C12H17BO4

Molecular Weight

236.07 g/mol

IUPAC Name

[4-(4-ethoxy-4-oxobutyl)phenyl]boronic acid

InChI

InChI=1S/C12H17BO4/c1-2-17-12(14)5-3-4-10-6-8-11(9-7-10)13(15)16/h6-9,15-16H,2-5H2,1H3

InChI Key

BINLQJRMSHVTST-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CCCC(=O)OCC)(O)O

Origin of Product

United States

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